9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-chlorophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimido[1,2-g]purine core fused with a chlorophenyl group and a pentyl side chain. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as guanidine derivatives with β-diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a suitable nucleophile.
Alkylation: The methyl and pentyl groups are introduced through alkylation reactions. This can be accomplished using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired pyrimido[1,2-g]purine structure. This step may require the use of a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pentyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the chlorophenyl group to yield the corresponding phenyl derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Nucleophiles such as amines, thiols, and alkoxides can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines in ethanol, thiols in dimethyl sulfoxide, alkoxides in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-chlorophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various in vitro assays for its antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and receptor binding.
Medicine
In medicine, 9-(4-chlorophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is investigated for its therapeutic potential. Preliminary studies suggest that it may have applications in the treatment of infectious diseases, cancer, and inflammatory disorders. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer synthesis, and material science.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Molecular Targets and Pathways
Enzymes: The compound inhibits enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in nucleotide synthesis.
Receptors: It can bind to G-protein coupled receptors and nuclear receptors, affecting cellular signaling and gene expression.
Pathways: The compound modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-e]purine-2,4-dione: A structurally similar compound with a pyrido[1,2-e]purine core.
Quinazoline Derivatives: Compounds with a quinazoline core that share similar biological activities.
Indole Derivatives: Compounds with an indole core that exhibit diverse biological properties.
Uniqueness
9-(4-chlorophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H24ClN5O2 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H24ClN5O2/c1-3-4-5-11-26-18(27)16-17(23(2)20(26)28)22-19-24(12-6-13-25(16)19)15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
NATCSIQYSZPHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Origin of Product |
United States |
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